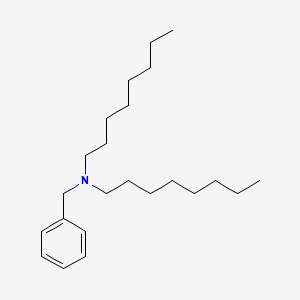
Benzylamine, N,N-dioctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylamine, N,N-dioctyl- is an organic compound with the molecular formula C23H41N. It is a derivative of benzylamine where the hydrogen atoms on the nitrogen are replaced by two octyl groups. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzylamine, N,N-dioctyl- can be synthesized through the reaction of benzylamine with octyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzylamine, followed by nucleophilic substitution with octyl halides .
Industrial Production Methods: In industrial settings, the production of Benzylamine, N,N-dioctyl- may involve the catalytic hydrogenation of benzonitrile in the presence of octylamine. This method ensures high yields and purity of the final product .
Types of Reactions:
Oxidation: Benzylamine, N,N-dioctyl- can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted benzylamines.
Applications De Recherche Scientifique
Benzylamine, N,N-dioctyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Benzylamine, N,N-dioctyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Benzylamine: The parent compound with a simpler structure.
N,N-Dioctylamine: A similar compound where the benzyl group is replaced by a hydrogen atom.
N-Benzyl-N-methylamine: Another derivative with a methyl group instead of octyl groups.
Uniqueness: Benzylamine, N,N-dioctyl- is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications compared to other benzylamine derivatives .
Propriétés
Numéro CAS |
22643-20-5 |
|---|---|
Formule moléculaire |
C23H41N |
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
N-benzyl-N-octyloctan-1-amine |
InChI |
InChI=1S/C23H41N/c1-3-5-7-9-11-16-20-24(21-17-12-10-8-6-4-2)22-23-18-14-13-15-19-23/h13-15,18-19H,3-12,16-17,20-22H2,1-2H3 |
Clé InChI |
FXMGLWYTXDUDLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


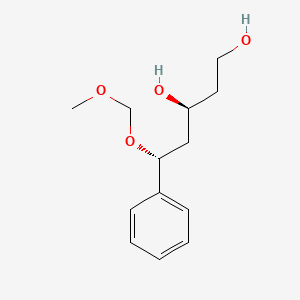
![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)

![2'-Chloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B14173245.png)
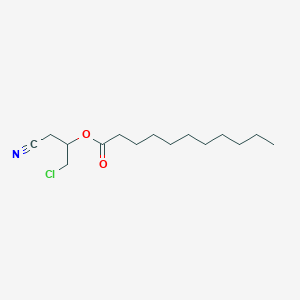
![6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine](/img/structure/B14173254.png)
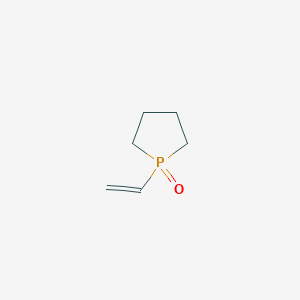
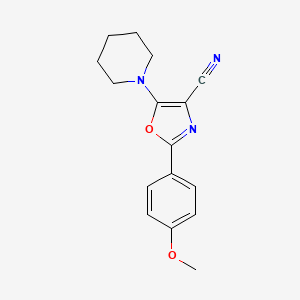
![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
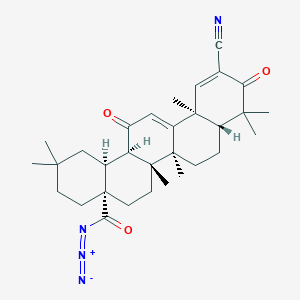

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
